molecular formula C28H23N3O2S B2493243 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide CAS No. 865180-70-7

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide

Cat. No. B2493243
CAS RN: 865180-70-7
M. Wt: 465.57
InChI Key: FVBGLQKDKIHZGT-HYOGKJQXSA-N
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Description

This compound belongs to a class of organic compounds that often show promising biological activities. The structure typically involves a combination of benzo[d]thiazole and quinoline units, which are known for their diverse chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of C-C and C-N bonds. For instance, a simple and eco-friendly protocol for synthesizing derivatives of this class involves one-pot C-C and C-N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water without metal catalysts (Yadav, Vagh, & Jeong, 2020).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods. For example, Co(II) complexes of related compounds have been characterized using FT-IR, electronic, EI mass, and Powder XRD spectra (Vellaiswamy & Ramaswamy, 2017).

Chemical Reactions and Properties

Compounds in this class can participate in various chemical reactions, such as cyclization. An example is the microwave and conventional induced synthesis of various thiazolidinone derivatives from related compounds, demonstrating their reactivity and chemical versatility (Rana, Mistry, & Desai, 2008).

Scientific Research Applications

1. Application in Synthesis of Biologically Active Compounds

The reaction of related compounds with o-phthalaldehyde, terephthalaldehyde, and 4-formyl[2.2]paracyclophane in ethanol under reflux conditions has been utilized to synthesize biologically active derivatives like isoindoloquinazoline, thienopyrimidine, pyrimidine, and thiazine derivatives. These compounds were characterized through spectroscopic data and elemental analysis, indicating their potential in various biological applications (Abdel-latif, El-Shaieb, & El-Deen, 2011).

2. Role in Synthesis of Thiazole Compounds

The synthesis of thiazole compounds has been explored under various conditions, showcasing the versatility of these compounds. The study emphasized the role of reaction medium, reagents, catalysts, and solvents in organic synthesis and pharmaceutical research, highlighting the significance of compounds like (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide in developing new pharmaceutical agents (Berber, 2022).

3. Exploration in Cancer Research

Compounds similar to (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide have been evaluated for their growth inhibition properties in cancer cell lines. These studies are crucial for understanding the potential of such compounds in cancer treatment and the development of new therapeutic agents (Bu, Deady, & Denny, 2000).

4. Investigation in Anticonvulsant Agents

Research into similar compounds has been conducted to evaluate their effectiveness as anticonvulsant agents. This involves synthesizing and testing various derivatives to understand their potential in treating seizures and related neurological conditions (Ugale et al., 2012).

5. Development of Antimicrobial Agents

Studies have been conducted on the synthesis of thiazolidinone derivatives from similar compounds and their subsequent screening for antimicrobial activities. This line of research is crucial for developing new antimicrobial agents to combat various bacterial and fungal infections (Patel & Patel, 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-3-16-31-25-15-14-20(33-4-2)17-26(25)34-28(31)30-27(32)22-18-24(19-10-6-5-7-11-19)29-23-13-9-8-12-21(22)23/h3,5-15,17-18H,1,4,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBGLQKDKIHZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide

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